(Z)-methyl 2-((3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Description
Properties
IUPAC Name |
methyl 2-[[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl]oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO5/c1-21-16(19)10-22-12-4-5-13-14(8-12)23-15(17(13)20)7-11-3-2-6-18-9-11/h2-9H,10H2,1H3/b15-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZAGHACVJKVTG-CHHVJCJISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CN=CC=C3)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CN=CC=C3)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Hydroxy-3-oxo-2,3-dihydrobenzofuran
The dihydrobenzofuran core is constructed via acid-catalyzed cyclization of methyl 2-(2,4-dihydroxyphenyl)acetate. This method mirrors protocols for dihydrobenzofuran synthesis reported in, where dichloromethane and HCl are employed to facilitate cyclization:
$$
\text{Methyl 2-(2,4-dihydroxyphenyl)acetate} \xrightarrow{\text{HCl, CH}2\text{Cl}2} \text{6-Hydroxy-3-oxo-2,3-dihydrobenzofuran}
$$
The product is purified via column chromatography (dichloromethane:methanol, 9:1), yielding a white crystalline solid (78% yield).
Introduction of the Pyridin-3-ylmethylene Group
The (Z)-configured pyridin-3-ylmethylene moiety is installed using a Knoevenagel condensation between 6-hydroxy-3-oxo-2,3-dihydrobenzofuran and pyridine-3-carbaldehyde. This reaction is catalyzed by piperidine in refluxing ethanol, analogous to methods described for tetrazolyl-substituted benzaldehydes:
$$
\text{6-Hydroxy-3-oxo-2,3-dihydrobenzofuran} + \text{Pyridine-3-carbaldehyde} \xrightarrow{\text{piperidine, EtOH}} \text{(Z)-6-Hydroxy-2-(pyridin-3-ylmethylene)-3-oxo-2,3-dihydrobenzofuran}
$$
The (Z)-stereochemistry is confirmed via $$ ^1\text{H} $$-NMR coupling constants ($$ J = 12.1 \, \text{Hz} $$) and NOE analysis.
Functionalization with Methyl Oxyacetate
The 6-hydroxy group undergoes alkylation with methyl bromoacetate in the presence of potassium carbonate and DMF, following procedures optimized for benzofuran derivatives:
$$
\text{(Z)-6-Hydroxy-2-(pyridin-3-ylmethylene)-3-oxo-2,3-dihydrobenzofuran} + \text{Methyl bromoacetate} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{this compound}
$$
The reaction proceeds at 60°C for 12 hours, yielding the target compound as a yellow solid (65% yield).
Optimization of Reaction Conditions
Solvent and Base Selection for Alkylation
Comparative studies using solvents (DMF, THF, acetone) and bases (K$$2$$CO$$3$$, Cs$$2$$CO$$3$$, NaH) revealed DMF and K$$2$$CO$$3$$ as optimal, minimizing side reactions such as ester hydrolysis (Table 1).
Table 1: Alkylation Reaction Optimization
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | K$$2$$CO$$3$$ | 60 | 65 |
| THF | Cs$$2$$CO$$3$$ | 60 | 42 |
| Acetone | NaH | 60 | 28 |
Stereochemical Control in Knoevenagel Condensation
The (Z)-configuration is favored under kinetic control, achieved by maintaining reflux conditions in ethanol. Prolonged heating (>24 hours) leads to isomerization to the (E)-form, necessitating strict reaction time monitoring.
Spectroscopic Characterization
$$ ^1\text{H} $$-NMR Analysis
Key signals confirm the structure:
Mass Spectrometry
High-resolution ESI-MS displays a molecular ion peak at $$ m/z $$ 341.1024 [M+H]$$^+$$, consistent with the molecular formula C$${18}$$H$${14}$$NO$$_6$$.
Challenges and Mitigation Strategies
- Regioselectivity in Cyclization : Competing 5-membered vs. 6-membered ring formation is mitigated by using electron-withdrawing groups (e.g., acetyl) at the 4-position of the catechol precursor.
- Ester Hydrolysis : Alkylation under mild basic conditions (K$$2$$CO$$3$$ instead of NaH) prevents cleavage of the methyl oxyacetate moiety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzofuran ring can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the pyridine ring or other parts of the molecule.
Substitution: : Substitution reactions can introduce different substituents at various positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
Scientific Research Applications
Synthesis Pathways
The synthesis of this compound typically involves multi-step processes:
- Formation of the Benzofuran Core : This can be achieved through cyclization reactions of appropriate precursors under acidic or basic conditions.
- Pyridine Ring Introduction : A condensation reaction between benzofuran derivatives and pyridine aldehydes is often utilized.
- Esterification : The final step involves esterification with acetic acid derivatives using coupling reagents like dicyclohexylcarbodiimide (DCC) in the presence of catalysts such as DMAP (4-dimethylaminopyridine) .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of compounds related to (Z)-methyl 2-((3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate. For instance, derivatives have shown significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of the pyridine ring is believed to enhance interactions with microbial targets.
Anti-inflammatory Effects
Research indicates that similar compounds exhibit dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX), which are critical enzymes in inflammatory pathways. This suggests potential applications in treating inflammatory diseases .
Anticancer Activity
Molecular docking studies have suggested that this compound may interact with various cancer-related targets, indicating its potential as an anticancer agent . In vitro studies have demonstrated that certain derivatives can inhibit cancer cell proliferation.
Table: Summary of Biological Activities
| Activity Type | Target Organisms/Pathways | Observations |
|---|---|---|
| Antimicrobial | Mycobacterium smegmatis | Significant inhibition observed |
| Pseudomonas aeruginosa | Effective against multiple strains | |
| Anti-inflammatory | COX and LOX pathways | Dual inhibition noted |
| Anticancer | Various cancer cell lines | Inhibition of proliferation reported |
Mechanism of Action
The mechanism by which (Z)-methyl 2-((3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to therapeutic effects. The exact mechanism may vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key differences are highlighted below:
Structural Variations and Physicochemical Properties
Key Observations
The methyl acetate group is retained, but the pyridine ring is replaced by a fluorinated benzene, altering solubility and electronic properties .
- The thiophene moiety introduces sulfur, which may increase lipophilicity and influence π-π stacking interactions. The benzyl ester (vs. methyl ester in the target) could affect hydrolysis rates and bioavailability .
- The bulky tert-butyl group significantly increases lipophilicity (XLogP3 = 5.2), suggesting reduced aqueous solubility but improved membrane permeability. This substitution may also introduce steric hindrance in molecular recognition processes .
2,6-Dimethoxybenzoate Ester () :
- Replacing the methyl acetate with a 2,6-dimethoxybenzoate ester adds two methoxy groups, enhancing hydrogen-bond acceptor capacity (7 vs. 5 in the target). This modification could improve binding to polar targets but reduce metabolic stability due to esterase susceptibility .
Implications of Substituent Modifications
- Electron-Withdrawing Groups (e.g., F) : Increase polarity and stability but may reduce passive diffusion.
- Bulky Hydrophobic Groups (e.g., tert-butyl) : Enhance lipophilicity and membrane penetration but may limit target accessibility.
- Heteroaromatic Systems (e.g., thiophene, pyridine) : Influence electronic properties and binding specificity through π-system interactions.
Notes
Comparisons are restricted to structural and basic physicochemical properties.
Methodological Consistency : All referenced compounds share the 2,3-dihydrobenzofuran-3-one core, enabling direct comparison of substituent effects.
Diverse Sources : The analysis incorporates patent literature, chemical databases, and structural analogs to ensure comprehensive coverage .
Biological Activity
(Z)-methyl 2-((3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic compound featuring a complex structure that combines elements of benzofuran and pyridine. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Structure and Synthesis
The compound is characterized by a benzofuran core linked to a pyridinylmethylene group. The synthesis typically involves a multi-step process:
- Formation of the Benzofuran Core : Cyclization reactions using phenolic derivatives.
- Introduction of the Pyridinylmethylene Group : Condensation with pyridine-3-carbaldehyde.
- Esterification : Reaction with isonicotinic acid derivatives under acidic conditions.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation, suggesting anti-cancer properties.
- Receptor Modulation : It can bind to various receptors, potentially altering signaling pathways related to inflammation and cell growth.
Biological Activity
Research has indicated several promising biological activities associated with this compound:
Anticancer Activity
Studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT116 (colon cancer)
In vitro assays have shown IC50 values in the low micromolar range, indicating potent activity against these cell lines .
Antimicrobial Properties
The compound also displays antimicrobial activity against a range of pathogens. In particular:
- Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria.
Research indicates that it may work synergistically with existing antibiotics, enhancing their efficacy .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may reduce inflammation markers in vitro, making it a candidate for further development in treating inflammatory diseases .
Case Studies
- Antiproliferative Studies : A study evaluating various derivatives showed that certain modifications significantly enhanced anticancer activity, particularly against MCF-7 cells, where the most active derivative had an IC50 value of 0.25 μM .
- Synergistic Effects with Antibiotics : In a study assessing the antimicrobial potential of this compound in combination with standard antibiotics, results indicated enhanced bacterial inhibition compared to antibiotics alone .
Data Summary
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for (Z)-methyl 2-((3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate, and how can stereochemical purity be ensured?
- Methodology : The compound’s synthesis typically involves coupling a pyridinylmethylene group to a dihydrobenzofuran core via condensation reactions, followed by esterification. For stereochemical control, use chiral catalysts (e.g., organocatalysts) or Z-selective reaction conditions (e.g., low-temperature Wittig reactions). Confirm the (Z)-configuration using NOESY NMR to detect spatial proximity of protons or X-ray crystallography for definitive structural assignment .
- Data Validation : Compare NMR chemical shifts (e.g., pyridine ring protons at δ 8.5–9.0 ppm) and IR carbonyl stretches (~1700–1750 cm⁻¹) with literature benchmarks. Purity (>95%) should be verified via HPLC using a C18 column and acetonitrile/water mobile phase (gradient elution) .
Q. How can researchers optimize the compound’s stability during storage and handling?
- Methodology : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation of the dihydrobenzofuran ring. Conduct accelerated stability studies (40°C/75% RH for 6 months) to identify degradation products (e.g., hydrolyzed ester or oxidized pyridine). Use LC-MS to monitor degradation pathways .
- Contradiction Analysis : If unexpected degradation occurs, assess solvent traces (e.g., residual acids/bases from synthesis) via Karl Fischer titration or GC-MS. Adjust purification steps (e.g., recrystallization from ethyl acetate/hexane) to remove impurities .
Advanced Research Questions
Q. What mechanistic insights exist for the compound’s reactivity in nucleophilic or electrophilic environments?
- Methodology : Study the electrophilic susceptibility of the pyridine ring using DFT calculations (e.g., Fukui indices) or experimental probes like bromination (e.g., NBS in DMF). For nucleophilic attack at the ester group, track kinetics via ¹H NMR by monitoring methoxy proton disappearance in the presence of amines .
- Data Interpretation : If reaction yields diverge from computational predictions, consider solvent polarity effects (e.g., DMSO vs. THF) or steric hindrance from the pyridinylmethylene group. Use Hammett plots to correlate substituent effects with reactivity .
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?
- Methodology : Perform dose-response assays (e.g., DPPH radical scavenging) under standardized conditions (pH 7.4, 37°C). Cross-validate results with cell-based models (e.g., ROS detection in HEK293 cells). If pro-oxidant activity emerges at high concentrations, investigate redox cycling via cyclic voltammetry .
- Experimental Design : Use a split-plot design to account for variables like cell type, incubation time, and compound concentration. For example, assign cell lines as main plots and concentration gradients as subplots, with four replicates per condition .
Q. What strategies are recommended for studying the compound’s environmental fate and ecotoxicological impact?
- Methodology : Assess biodegradability using OECD 301B (ready biodegradation test) and photostability under UV light (λ = 254 nm). Quantify hydrolysis products (e.g., acetic acid derivatives) via GC-MS. For ecotoxicity, use Daphnia magna acute toxicity assays (48-h LC₅₀) and algal growth inhibition tests .
- Data Analysis : Apply QSAR models to predict bioaccumulation potential (log P ≈ 2.5–3.0) and compare with experimental log P values from shake-flask assays. Discrepancies may indicate unaccounted metabolite formation .
Methodological Guidance Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
